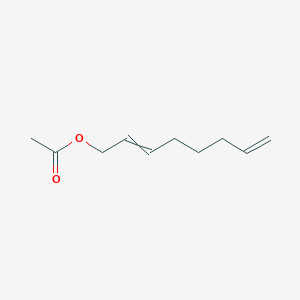

1-Acetoxyocta-2,7-diene

説明

Structure

3D Structure

特性

CAS番号 |

3491-27-8 |

|---|---|

分子式 |

C10H16O2 |

分子量 |

168.23 g/mol |

IUPAC名 |

octa-2,7-dienyl acetate |

InChI |

InChI=1S/C10H16O2/c1-3-4-5-6-7-8-9-12-10(2)11/h3,7-8H,1,4-6,9H2,2H3 |

InChIキー |

RDOHPVPONNHSPH-UHFFFAOYSA-N |

正規SMILES |

CC(=O)OCC=CCCCC=C |

製品の起源 |

United States |

Synthetic Methodologies for 1 Acetoxyocta 2,7 Diene and Its Analogues

Total Synthesis Approaches for Structurally Related Monoterpenoids and Octadiene Frameworks

The total synthesis of complex natural products often provides a platform for the development of novel and efficient synthetic strategies. The methodologies employed for structurally related monoterpenoids and octadiene frameworks offer valuable insights into the potential synthetic routes for 1-acetoxyocta-2,7-diene.

Synthesis via Controlled Rearrangement of Chiral 2,3-Epoxy Alcohols

A powerful strategy for the enantioselective synthesis of monoterpenoids and related structures involves the controlled rearrangement of chiral 2,3-epoxy alcohols. electronicsandbooks.comresearchgate.netrsc.org These versatile intermediates, often prepared through Sharpless asymmetric epoxidation, can undergo various transformations to yield a range of valuable products. nih.gov

One notable application of this methodology is the synthesis of (3S, 6S)-(+)-3,7-dimethyl-6-hydroxy-3-acetoxyocta-1,7-diene. researchgate.netrsc.org The key step in this synthesis is the rearrangement of a chiral 2,3-epoxy alcohol, facilitated by a system composed of triphenylphosphine (B44618) (Ph₃P), pyridine, iodine (I₂), and water (H₂O). researchgate.netrsc.org This method has also been successfully applied to the synthesis of (3S, 6S)-(–)-3,7-dimethylocta-1,7-diene-3,6-diol. researchgate.netrsc.org The ability to control the stereochemistry of the final product is a significant advantage of this approach.

The Payne rearrangement, a base-catalyzed isomerization of 2,3-epoxy alcohols, offers another avenue for manipulating these intermediates. nih.govrsc.org Under specific conditions, this rearrangement can be controlled to selectively produce desired isomers, which can then be trapped by nucleophiles to afford functionalized products. rsc.org For instance, the isomerization of primary cis-2,3-epoxy alcohols to threo-1,2-epoxy alcohols can be catalyzed by lithium chloride in tetrahydrofuran (B95107). rsc.org The resulting terminal epoxides are more reactive and can be selectively captured, providing a route to enantiomerically enriched compounds. rsc.org

The table below summarizes key transformations involving chiral 2,3-epoxy alcohols.

| Starting Material | Reagents and Conditions | Product | Reference |

| Chiral 2,3-Epoxy Alcohol | Ph₃P, Pyridine, I₂, H₂O | (3S, 6S)-(+)-3,7-Dimethyl-6-hydroxy-3-acetoxyocta-1,7-diene | researchgate.netrsc.org |

| Chiral 2,3-Epoxy Alcohol | Ph₃P, Pyridine, I₂, H₂O | (3S, 6S)-(–)-3,7-Dimethylocta-1,7-diene-3,6-diol | researchgate.netrsc.org |

| Primary cis-2,3-Epoxy Alcohol | LiCl, THF | threo-1,2-Epoxy Alcohol | rsc.org |

Stereocontrolled Access from Geraniol (B1671447) Derivatives

Geraniol, a readily available monoterpenoid alcohol, serves as a versatile starting material for the stereocontrolled synthesis of various octadiene derivatives. rsc.org Its inherent structure provides a scaffold that can be strategically modified to introduce desired functional groups and stereocenters.

A key transformation in the utilization of geraniol is its conversion to chiral epoxides through Sharpless asymmetric epoxidation. psu.edu For example, geraniol can be epoxidized using L-(+)-diethyl tartrate (L-(+)-DET) to produce the corresponding chiral epoxide. psu.edu This epoxide can then undergo a rearrangement to yield linalool (B1675412) with high enantiomeric excess. psu.edu

Further functionalization of geraniol-derived intermediates can lead to a variety of octadiene structures. For instance, the synthesis of (3S, 6S)-(+)-3,7-dimethyl-6-hydroxy-3-acetoxyocta-1,7-diene and its corresponding diol has been achieved from geraniol. rsc.org This multi-step synthesis highlights the utility of geraniol as a chiral precursor.

The following table outlines a synthetic sequence starting from geraniol.

| Precursor | Reaction Step | Reagents and Conditions | Product | Reference |

| Geraniol | Sharpless Asymmetric Epoxidation | L-(+)-DET | Chiral Epoxide | psu.edu |

| Chiral Epoxide | Rearrangement | Ph₃P, I₂, Pyridine, Et₂O/CH₃CN, H₂O | Linalool | psu.edu |

Linalyl Acetate (B1210297) as a Strategic Precursor in Octadiene Synthesis

Linalyl acetate, the acetate ester of linalool, is another important precursor in the synthesis of octadiene derivatives. guidechem.comcdhfinechemical.com It is a major component of essential oils such as lavender and bergamot oil. guidechem.com

Synthetic routes often involve the modification of linalyl acetate to introduce new functional groups. For example, the photooxidation of linalyl acetate can yield a mixture of isomers of 3,7-dimethyl-6-hydroxy-3-acetoxyocta-1,7-diene. psu.edu Additionally, the metabolism of linalyl acetate in certain microorganisms, such as Pseudomonas incognita, involves the selective oxidation of the C-8 methyl group to produce 8-hydroxylinalyl acetate, which can be further oxidized to 8-oxolinalyl acetate and 8-carboxylinalyl acetate. nih.gov

The chemical synthesis of oxygenated derivatives of linalyl acetate has also been explored. nih.gov These synthetic pathways provide access to a range of structurally diverse octadienes.

General Diene Synthesis Strategies Applicable to the this compound Scaffold

Beyond the specific total synthesis approaches, general methods for constructing diene systems are highly relevant to the synthesis of this compound and its analogues. These strategies often provide flexibility and can be adapted to various substrates.

Dehydrohalogenation-Based Routes

Dehydrohalogenation, the elimination of a hydrogen halide from an alkyl halide, is a classical and frequently employed method for the synthesis of alkenes and dienes. lumenlearning.comlibretexts.org This reaction typically involves treating the substrate with a strong base. libretexts.org

A two-step procedure for preparing 2-alkyl-1,3-butadienes illustrates this approach effectively. nih.gov The process begins with the cuprate (B13416276) addition to commercially available 1,4-dibromo-2-butene, which results in a SN2′ substitution product, 3-alkyl-4-bromo-1-butene. nih.gov Subsequent dehydrohalogenation of this intermediate yields the desired 2-alkyl-1,3-butadiene. nih.gov

The choice of base and reaction conditions is crucial for the success of dehydrohalogenation reactions. Strong bases are generally required to facilitate the elimination. libretexts.org Furthermore, modern advancements have led to the development of milder methods, such as palladium-catalyzed dehydrohalogenation of alkyl bromides, which can proceed at room temperature. mit.edu

The table below provides an overview of a dehydrohalogenation-based diene synthesis.

| Starting Material | Step 1 Reagents | Intermediate | Step 2 Reagents | Final Product | Reference |

| 1,4-Dibromo-2-butene | Alkyl Grignard, CuI | 3-Alkyl-4-bromo-1-butene | Strong Base (e.g., DBU) | 2-Alkyl-1,3-butadiene | nih.gov |

Condensation Reactions in Diene Construction

Condensation reactions, where two molecules combine with the loss of a small molecule like water, are fundamental in organic synthesis for forming carbon-carbon bonds and constructing complex frameworks. wikipedia.org Various named reactions fall under this category and can be adapted for diene synthesis.

The aldol (B89426) condensation, for instance, involves the reaction of two carbonyl compounds to form a β-hydroxy aldehyde or ketone, which can then be dehydrated to an α,β-unsaturated carbonyl compound. wikipedia.org While not a direct route to simple dienes, modifications and subsequent reactions can lead to diene structures. For example, the reaction of ethyl glyoxylate (B1226380) and glutaconate can form an isoprene (B109036) skeleton, which is a diene. wikipedia.org

The Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile, is a powerful tool for forming six-membered rings. researchgate.netwikipedia.org While it consumes a diene, the reverse reaction, the retro-Diels-Alder reaction, can be used to generate dienes under certain conditions. wikipedia.org

Other condensation-type reactions, such as the Wittig reaction and its variants, are also pivotal in diene synthesis, allowing for the stereoselective formation of double bonds.

Oligomerization and Dimerization Pathways of Conjugated Dienes

The formation of octadienyl frameworks can be achieved through the oligomerization and dimerization of conjugated dienes, a foundational method in industrial and laboratory synthesis. wikipedia.org Conjugated dienes, which feature double bonds separated by a single bond, are particularly useful monomers in the polymer industry. wikipedia.org A key example is the dimerization of 1,3-butadiene, which can lead to the formation of 1,5-cyclooctadiene (B75094) and 4-vinylcyclohexene. wikipedia.org These cyclic C8 structures serve as versatile precursors that can be subsequently functionalized to yield linear octadiene derivatives like this compound. This approach benefits from the ready availability of simple conjugated dienes, which are often prepared on an industrial scale through processes like the thermal cracking of butanes. wikipedia.org

Ethenolysis of Cyclic Diene Precursors

Ethenolysis, a specific type of olefin metathesis reaction, provides a direct route to certain linear dienes from cyclic olefin precursors. wikipedia.org This method is used industrially to prepare α,ω-dienes, which have the general formula (CH₂_n(CH=CH₂)₂. wikipedia.org For instance, 1,5-hexadiene (B165246) and 1,9-decadiene (B157367) are produced from the ethenolysis of 1,5-cyclooctadiene and cyclooctene, respectively, using catalysts derived from Re₂O₇ on alumina. wikipedia.org

Recent research has focused on developing more selective and efficient catalysts for this transformation. A study on the ethenolysis of cis-cyclooctene to produce α,ω-dienes tested a library of 29 homologous Ruthenium-based olefin metathesis catalysts. nih.gov It was discovered that dissymmetry at the N-heterocyclic carbene (NHC) ligand was a critical parameter for controlling selectivity. nih.gov The top-performing catalyst, featuring an N-CF₃ group, demonstrated significantly better performance than the benchmark second-generation Grubbs catalyst. nih.gov The electronic properties of the NHC ligand, specifically its π-acceptor capacity, were identified as the essential factor driving the reaction's selectivity. nih.gov

Table 1: Selected Ruthenium-Based Catalysts for Ethenolysis of Cyclic Olefins This table is representative of findings that correlate ligand properties with catalytic performance in ethenolysis reactions, as described in the referenced literature.

| Catalyst Type | Key Ligand Feature | Substrate Example | Observed Outcome | Reference |

|---|---|---|---|---|

| Ru-based NHC | Benchmark Grubbs 2nd Gen. | cis-cyclooctene | Standard performance, used as baseline. | nih.gov |

| Ru-based NHC | Dissymmetric NHC (N-CF3) | cis-cyclooctene | Significantly outperformed benchmark catalyst in selectivity for α,ω-diene. | nih.gov |

| Ru-based NHC | Dissymmetric NHC | Norbornene derivatives | Efficient synthesis of valuable diene intermediates in good yields. | nih.gov |

| Rhenium-based | Re₂O₇ on alumina | 1,5-cyclooctadiene | Industrial production of 1,5-hexadiene. | wikipedia.org |

Exploitation of Organometallic Reagents in the Construction of Octadienyl Frameworks

Organometallic reagents are indispensable tools in organic synthesis for the precise construction of carbon-carbon bonds, a critical step in building complex molecular frameworks like that of octadiene.

Utilization of Group 1 and 2 Organometallic Compounds (e.g., Organomagnesium, Organolithium)

Organolithium (RLi) and organomagnesium (RMgX, Grignard reagents) compounds are among the most common organometallic species used in synthesis. nih.gov Their utility stems from the inversion of polarity at the carbon atom bonded to the metal; an originally electrophilic carbon in an alkyl halide becomes strongly nucleophilic. libretexts.org This makes them excellent nucleophiles capable of forming new carbon-carbon bonds. libretexts.org

The primary application of these reagents is their addition to carbonyl groups. libretexts.org For instance, reacting a Grignard reagent with an appropriate aldehyde or ketone can effectively build up a carbon skeleton. libretexts.org To construct an octadienyl framework, a multi-step synthesis could involve the reaction of an organomagnesium compound with a carbonyl-containing precursor to form a secondary or tertiary alcohol, which is then further elaborated. libretexts.org The high reactivity of these reagents necessitates careful control of reaction conditions, particularly the exclusion of water, as they are very strong bases that readily react with protic solvents to form hydrocarbons. libretexts.org While highly effective, these reagents are typically less expensive and more stable than their organolithium counterparts. nih.gov

Table 2: General Reactions of Organomagnesium Reagents (RMgX) for C-C Bond Formation This table summarizes the predictable outcomes of reacting Grignard reagents with various carbonyl compounds to build more complex alcoholic intermediates, a key step in framework construction.

| Carbonyl Compound | Initial Product (Adduct) | Final Product (after Hydrolysis) | Reference |

|---|---|---|---|

| Methanal (Formaldehyde) | RCH₂OMgX | Primary Alcohol (RCH₂OH) | libretexts.org |

| Other Aldehydes (R'CHO) | RR'CHOMgX | Secondary Alcohol (RR'CHOH) | libretexts.org |

| Ketones (R'COR'') | RR'R''COMgX | Tertiary Alcohol (RR'R''COH) | libretexts.org |

| Oxacyclopropane (Oxirane) | RCH₂CH₂OMgX | Primary Alcohol (RCH₂CH₂OH) | libretexts.org |

Palladium-Catalyzed Coupling Strategies for Vinyl Derivatives

Palladium-catalyzed cross-coupling reactions are exceptionally powerful tools for forming carbon-carbon bonds, particularly in the synthesis of dienes and polyenes. nih.gov Reactions such as the Suzuki, Stille, Negishi, and Heck couplings enable the efficient connection of vinyl groups to construct the octadienyl system. nih.gov These methods often employ bulky trialkylphosphine ligands, such as P(t-Bu)₃, which promote reactivity even with challenging substrates like aryl chlorides and hindered coupling partners under mild conditions. nih.gov

A specific synthetic application involves the coupling of a vinyltin (B8441512) compound in the presence of a palladium catalyst to create a stereodefined diene. thieme-connect.com This strategy is part of a broader approach to prepare complex bis-diene systems. thieme-connect.com Similarly, palladium-catalyzed processes can sequentially couple different fragments, allowing for the controlled, one-pot synthesis of complex molecules. mdpi.com For example, sequential Heck-Suzuki couplings on dihalide substrates can build unsymmetrical structures with high efficiency. mdpi.com The versatility of these methods allows for the coupling of various vinyl derivatives, including vinyl halides, triflates, boronic acids, and organostannanes, making palladium catalysis a cornerstone of modern synthetic strategy for diene construction. nih.govmdpi.com

Alkyne Carboalumination in the Preparation of Bis-diene Systems

Carboalumination of alkynes is a highly effective method for generating stereodefined vinylaluminum (vinylalane) intermediates, which are valuable precursors for diene synthesis. nih.gov The reaction involves the addition of an organoaluminum reagent across a carbon-carbon triple bond. nih.gov This process generally occurs with syn-stereoselectivity, meaning the alkyl group and the aluminum atom add to the same side of the alkyne. nih.gov

The zirconium-catalyzed carboalumination of alkynes, often called the Negishi ZMA reaction, is a particularly useful variant. researchgate.net A notable synthetic application involves the carboalumination of an alkyne to produce a vinyl iodide intermediate. thieme-connect.com This intermediate is then coupled with a vinyltin compound using a palladium catalyst to furnish a stereodefined bis-diene system. thieme-connect.com While syn-addition is common, methods for anti-carboalumination have also been developed, further expanding the synthetic utility of this reaction by allowing access to different stereoisomers. researchgate.net The regioselectivity of the addition can be an issue with symmetrically substituted alkynes, but for terminal or sterically distinct internal alkynes, the reaction can be highly regioselective. nih.gov

Table 3: Overview of Alkyne Carboalumination Strategies This table outlines different approaches to alkyne carboalumination, highlighting the reagents and typical outcomes for the stereoselective synthesis of vinylmetallic intermediates.

| Method | Key Reagents | Typical Stereoselectivity | Key Feature / Application | Reference |

|---|---|---|---|---|

| Uncatalyzed Carboalumination | Trimethylaluminum (AlMe₃) | Syn-addition | Occurs under mild conditions (40-60 °C) for simple alkynes. | nih.gov |

| Zirconium-Catalyzed Carboalumination (Negishi ZMA) | AlMe₃, Zirconocene dichloride (Cp₂ZrCl₂) | Syn-addition | Highly efficient and widely used in organic synthesis. | nih.govresearchgate.net |

| Sequential Carboalumination/Coupling | Organoaluminum, Pd catalyst, Vinyltin | Stereodefined | Used to prepare complex bis-diene systems. | thieme-connect.com |

| Anti-Carboalumination | Aluminum trihalide, Silyl (B83357) ketene (B1206846) imines | Anti-addition | Provides access to (E)-alkenylaluminum compounds bearing a cyano group. | researchgate.net |

Reactivity and Transformational Chemistry of the 1 Acetoxyocta 2,7 Diene Framework

Transition Metal-Catalyzed Transformations of Dienyl Substrates

Dienyl substrates, including acetates, are valuable partners in transition metal-catalyzed reactions, which enable the formation of complex molecular architectures. nih.gov Catalytic systems involving metals like palladium, nickel, cobalt, and ruthenium facilitate a range of transformations, including cross-coupling, hydrofunctionalization, and "cut and sew" reactions that proceed via C-C bond activation. nih.govmdpi.comrsc.org Palladium-catalyzed reactions, in particular, often involve the formation of π-allylpalladium complexes as key electrophilic intermediates, which are stable yet reactive species that can form new carbon-carbon and carbon-heteroatom bonds. thieme-connect.de

Hydroalkylation, the addition of a C-H bond across a double bond, is a powerful atom-economical method for constructing C(sp³)–C(sp³) bonds. The nickel-catalyzed hydroalkylation of 1,3-dienes has been a subject of detailed mechanistic investigation. researchgate.net Density Functional Theory (DFT) studies on the Ni-catalyzed hydroalkylation of 1,3-dienes with ketones have revealed a plausible mechanism. researchgate.net This process is thought to initiate with the oxidative addition of an alcohol (like ethanol) followed by migratory insertion of the 1,3-diene to form an alkylnickel(II) intermediate. researchgate.net This pathway is considered more likely than an alternative ligand-to-ligand hydrogen transfer (LLHT) mechanism. researchgate.net

Further mechanistic inquiries into related nickel-catalyzed hydroalkoxylation reactions have also been conducted. acs.org While mechanisms involving a Ni-H insertion have been proposed, the observation of hydroalkoxylation under basic conditions and the absence of observable Ni-H intermediates in NMR experiments suggest that an LLHT pathway may be more favorable in some systems. acs.org DFT studies have supported the LLHT pathway for various Ni-catalyzed hydroarylations. acs.org For the hydroalkylation of acyclic 1,3-dienes, the enantioselectivity is often controlled at the C-C bond reductive elimination step, with steric repulsion between the substrate and the chiral ligand being a key determining factor. researchgate.netresearchgate.net

The hydroboration of 1,3-dienes is a fundamental transformation that introduces a versatile boronate functionality. Cobalt-catalyzed systems have emerged as particularly effective for the regio- and enantioselective hydroboration of these substrates. acs.orgnih.gov Cationic Co(I) complexes, generated in situ from Co(II) precursors with activating agents, are potent catalysts for these reactions. acs.orgnih.govacs.org

The choice of ligand is crucial in controlling the regioselectivity of the addition, directing the boron moiety to different positions on the diene framework (e.g., 1,2-, 1,4-, or 4,3-addition). acs.orgnih.gov For instance, in the hydroboration of a model 1,3-diene, different phosphine (B1218219) ligands lead to dramatically different product distributions.

Table 1: Effect of Ligand on Regioselectivity of Co-Catalyzed Hydroboration of (E)-2-methyl-1,3-octadiene

| Ligand | Catalyst System | Product Ratio ( nih.govmasterorganicchemistry.com: masterorganicchemistry.comresearchgate.net: masterorganicchemistry.comresearchgate.net: acs.orgresearchgate.net) | Enantiomeric Ratio (er) for 4,3-adduct |

|---|---|---|---|

| dppe | LCoBr₂/Zn/NaBARF | 4:10:82:4 | - |

| dppp (B1165662) | LCoBr₂/Zn/NaBARF | 1:1:97:1 | - |

| (R,R)-Me-DuPhos | LCoBr₂/Zn/NaBARF | 83:1:14:2 | 93:7 |

| (R,R)-MeO-BIBOP | LCoBr₂/Zn/NaBARF | >98:1:1:0 | 98:2 |

Data synthesized from research on prototypical 1,3-dienes. nih.govnih.govacs.org

Computational studies have provided deep insights into the reaction mechanism and the origins of selectivity. nih.govacs.org The relative stabilities of the diastereomeric diene-bound cobalt complexes appear to dictate the initial facial selectivity, which is then maintained throughout the catalytic cycle, resulting in high enantioselectivity. nih.govacs.org This methodology provides access to nearly enantiopure homoallylic boronate esters, which are valuable synthetic intermediates. nih.govresearchgate.net

Electrophilic Addition Reactions to Dienyl Acetates

Conjugated dienes readily undergo electrophilic addition reactions, but often yield a mixture of products due to the involvement of a resonance-stabilized allylic carbocation intermediate. libretexts.orgopenstax.org When an electrophile like HBr adds to a conjugated diene, protonation occurs at a terminal carbon to form the most stable carbocation, which is both secondary and allylic. openstax.orglibretexts.org This delocalized cation has two carbons with partial positive charge, allowing the nucleophile (Br⁻) to attack at either site, leading to 1,2- and 1,4-addition products. openstax.orglibretexts.org

In the electrophilic addition to a conjugated diene, the 1,2-addition product results from the nucleophile attacking the carbon atom adjacent to the site of initial electrophilic attack. libretexts.orglibretexts.org This pathway often leads to the kinetic product, which is the product that is formed fastest. masterorganicchemistry.comlibretexts.org The formation of the 1,2-adduct is typically favored at lower temperatures. masterorganicchemistry.comlibretexts.orgopenstax.org The rationale is that the initial protonation step generates an ion pair; the nucleophile is in close proximity to the adjacent carbon (C2) of the allylic carbocation, allowing for a rapid collapse to the 1,2-product, which has a lower activation energy barrier compared to the 1,4-addition. libretexts.org For the addition of HBr to 1,3-butadiene, the 1,2-adduct is 3-bromo-1-butene. openstax.org

The 1,4-addition pathway involves the nucleophile attacking the terminal carbon (C4) of the four-carbon conjugated system. libretexts.org This results in a product where the remaining double bond is located between C2 and C3. masterorganicchemistry.comlibretexts.org The 1,4-adduct is frequently the more thermodynamically stable product, often because it results in a more substituted (and thus more stable) alkene. masterorganicchemistry.comthecarbondr.comchemistrysteps.com

The ratio of 1,2- to 1,4-addition products is highly dependent on the reaction temperature, a classic example of kinetic versus thermodynamic control. libretexts.orgopenstax.orglibretexts.org At low temperatures, the reaction is irreversible and under kinetic control, favoring the faster-forming 1,2-product. libretexts.orgfiveable.me At higher temperatures, the addition becomes reversible, allowing an equilibrium to be established. masterorganicchemistry.comopenstax.org Under these conditions of thermodynamic control, the product distribution reflects the relative stabilities of the products, and the more stable 1,4-adduct predominates. libretexts.orgopenstax.org

Table 2: Product Distribution in the Addition of HBr to 1,3-Butadiene under Different Temperature Conditions

| Temperature | Control Type | % 1,2-Adduct (3-bromo-1-butene) | % 1,4-Adduct (1-bromo-2-butene) |

|---|---|---|---|

| 0 °C | Kinetic | 71% | 29% |

| 40 °C | Thermodynamic | 15% | 85% |

Data represents a classic example of kinetic vs. thermodynamic control. libretexts.orgopenstax.org

Cycloaddition Reactions Involving Dienyl Acetates

Cycloaddition reactions are concerted processes where two π-electron systems combine to form a ring, converting π-bonds into new σ-bonds. libretexts.orgmsu.edu The most prominent of these is the [4+2] cycloaddition, or Diels-Alder reaction, which involves a conjugated diene reacting with a dienophile (an alkene or alkyne) to form a six-membered ring. libretexts.orgkharagpurcollege.ac.inlibguides.com

For a dienyl acetate (B1210297) like 1-acetoxyocta-2,7-diene, the conjugated diene portion can participate in Diels-Alder reactions. The reactivity of the diene is influenced by its substituents. The acetate group, being mildly electron-withdrawing, can affect the energy levels of the diene's frontier molecular orbitals (HOMO and LUMO). In a normal-electron-demand Diels-Alder reaction, the reaction is facilitated by an electron-rich diene and an electron-poor dienophile. libguides.com Conversely, in an inverse-electron-demand Diels-Alder reaction, an electron-poor diene reacts with an electron-rich dienophile. kharagpurcollege.ac.in

The stereochemistry of the diene and dienophile is retained in the product, making the reaction highly stereospecific. libretexts.orgmsu.edu For the reaction to occur, the diene must be able to adopt an s-cis conformation, where the two double bonds are on the same side of the connecting single bond. libguides.com The presence of substituents on the diene or dienophile can also lead to regioselectivity, with the formation of certain constitutional isomers being favored over others. msu.edu While specific studies on this compound in cycloadditions are not prevalent, its behavior would be predicted based on these well-established principles of Diels-Alder reactivity. conicet.gov.arrsc.org

Olefin Metathesis Reactions in Diene Synthesis and Rearrangement

Olefin metathesis has emerged as a transformative tool in synthetic chemistry, enabling the construction of carbon-carbon double bonds with high efficiency and functional group tolerance. sigmaaldrich.com

Ring-closing metathesis (RCM) is a widely utilized variation of olefin metathesis for the synthesis of unsaturated rings. wikipedia.org This intramolecular reaction involves the coupling of two terminal alkenes within the same molecule to form a cycloalkene and a volatile byproduct, typically ethylene (B1197577). wikipedia.orgorganic-chemistry.org RCM is particularly effective for forming 5- to 7-membered rings. researchgate.net

For this compound, RCM provides a direct pathway to a seven-membered cycloalkene, specifically 3-acetoxycycloheptene. The reaction is catalyzed by metal complexes, most notably those based on ruthenium, such as Grubbs and Hoveyda-Grubbs catalysts. sigmaaldrich.comorganic-chemistry.org The choice of catalyst can influence the efficiency and stereoselectivity of the reaction. The driving force for the reaction is often the removal of ethylene from the reaction mixture, which shifts the equilibrium towards the cyclic product. organic-chemistry.org

| Feature | Description |

|---|---|

| Reaction Type | Intramolecular olefin metathesis. wikipedia.org |

| Common Products | Unsaturated rings, particularly 5- to 7-membered rings. wikipedia.orgresearchgate.net |

| Catalysts | Ruthenium-based catalysts (e.g., Grubbs, Hoveyda-Grubbs). sigmaaldrich.comorganic-chemistry.org |

| Driving Force | Removal of volatile byproducts like ethylene. organic-chemistry.org |

Cross-metathesis (CM) involves the reaction between two different alkenes to form new olefinic products. organic-chemistry.org While controlling selectivity was initially a challenge, the development of second-generation catalysts has significantly expanded the scope of CM. researchgate.net

This compound can serve as a substrate in cross-metathesis reactions to construct more complex diene and polyene structures. By reacting with another alkene, one or both of the terminal double bonds can be functionalized. For instance, reaction with a functionalized alkene can introduce new chemical moieties into the octadiene framework.

The outcome of a cross-metathesis reaction can often be predicted based on the reactivity of the reacting olefins and the catalyst used. sigmaaldrich.com Ene-yne cross-metathesis, a related reaction, is an efficient method for constructing 1,3-dienes. rsc.orgmdpi.com This highlights the potential of metathesis reactions involving derivatives of this compound to generate conjugated systems suitable for further transformations like Diels-Alder reactions.

Selective Oxidation Reactions of Dienyl Acetates

The double bonds in this compound are susceptible to a variety of oxidation reactions. Selective oxidation allows for the introduction of new functional groups, such as epoxides or diols, which are valuable intermediates in organic synthesis. The presence of the acetate group can influence the regioselectivity and stereoselectivity of these oxidations.

Common oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA) can be used for epoxidation. Depending on the reaction conditions, either one or both of the double bonds can be epoxidized. Dihydroxylation can be achieved using reagents such as osmium tetroxide (OsO₄) or potassium permanganate (B83412) (KMnO₄) under controlled conditions. The resulting diols can then be further functionalized.

The cross-metathesis of unsaturated epoxides has been explored as a route to polyfunctional compounds. beilstein-journals.org For example, the product of a cross-metathesis reaction can be hydrogenated, with the epoxide ring remaining intact, and then the epoxide can be opened by various nucleophiles to create diols, alkoxy alcohols, or amino alcohols. beilstein-journals.org This demonstrates the synthetic utility of combining metathesis and oxidation reactions to build complex molecules from simple diene precursors.

Catalytic Applications in 1 Acetoxyocta 2,7 Diene Synthesis and Derivatization

Role of Transition Metal Catalysts in Precise Diene Functionalization

Transition metal catalysis has proven to be a powerful tool for the functionalization of 1,3-dienes, offering high levels of control over regioselectivity and stereoselectivity. sioc-journal.cnduke.edu These methods are prized for their atom economy and ability to construct complex molecular architectures from simple starting materials. duke.edu

Cobalt-Catalyzed Processes (e.g., Co(I)/Co(III) Redox Cycles)

Cobalt catalysts are effective in the hydroacylation of 1,3-dienes, a reaction that provides access to functionalized ketones. nih.govacs.org These reactions often proceed through a Co(I)/Co(III) redox cycle. nih.govacs.orgresearchgate.net The process is thought to be initiated by a cationic Co(I) intermediate, which is critical for the catalytic activity. nih.govnsf.gov Studies have shown that cationic cobalt(I) complexes, which can be generated in situ, are excellent catalysts for the heterodimerization of 1,3-dienes with various olefins. nih.gov

The regioselectivity of cobalt-catalyzed hydroacylation of terminal 1,3-dienes can be controlled by the choice of aldehyde, with aliphatic aldehydes favoring 4,1-addition and aromatic aldehydes leading to 4,3-addition. nih.govacs.org This methodology has been successfully applied to the synthesis of commercially relevant compounds. nih.govnih.gov For instance, the anti-inflammatory drug (S)-Flobufen and the food additive (S)-Dihydrotagetone have been synthesized from isoprene (B109036) using this approach. nih.gov

In the context of hydroboration, the ligand used in the cobalt catalyst can significantly influence the regioselectivity of the reaction with 2-substituted 1,3-dienes. rsc.org For example, the use of a PHOX ligand leads to 1,4-selectivity, while a dppp (B1165662) ligand favors a 1,2-selective pathway. rsc.org

Table 1: Examples of Cobalt-Catalyzed Reactions of Dienes

| Diene Type | Reaction | Catalyst System | Key Feature | Reference |

| 2- or 4-monosubstituted 1,3-dienes | Hydroacylation | Cationic Co(I) complexes | Regio- and enantioselective formation of ketones | nih.gov, acs.org |

| 2-Trialkylsilyloxy-1,3-dienes | Hydrovinylation | (P~P)CoCl₂/MAO | Synthesis of chiral enolate surrogates | nih.gov |

| Prochiral acyclic 1,3-dienes | Hydroboration | Co(II)/ligand | Ligand-controlled regioselectivity | rsc.org |

| β-, γ-, and δ-unsaturated N-acyl sulfonamides | Cycloisomerization | Co(III)(salen) | Synthesis of N-sulfonyl lactams and imidates | ethz.ch |

Copper-Catalyzed Methodologies (e.g., CuH-Catalysis)

Copper-catalyzed functionalization of 1,3-dienes has emerged as a sustainable and efficient approach, with a focus on hydrofunctionalization, borofunctionalization, and difunctionalization. acs.org Copper hydride (CuH) catalysis is particularly noteworthy for its ability to facilitate the enantioselective allylation of ketones using 1,3-dienes as allylmetal surrogates. nih.gov This method provides access to chiral tertiary alcohols with high yield, regioselectivity, and enantioselectivity. nih.gov

The catalytic cycle is proposed to involve the hydrocupration of the diene to form an allylic copper intermediate, which then undergoes nucleophilic addition to the ketone. nih.gov Mechanistic studies, including DFT calculations, have been instrumental in understanding the factors that control the stereoselectivity of these transformations. nih.gov The combination of dual copper(I) hydride and palladium catalysis has also been explored for stereoselective hydrofunctionalization reactions. mit.edu

Table 2: Overview of Copper-Catalyzed Diene Functionalizations

| Reaction Type | Substrates | Catalyst System | Product | Reference |

| Ketone Allylation | Ketones, 1,3-Dienes | CuH with chiral ligands | Chiral tertiary alcohols | nih.gov |

| Olefin Functionalization | Olefins, Dienes | CuH complexes | Functionalized products via alkylcopper intermediates | nih.gov |

| Functionalization of Enynes | Enynes | Copper catalysts | Densely functionalized, enantioenriched products | rsc.org |

Palladium-Catalyzed Transformations

Palladium catalysis is widely used for the functionalization of conjugated dienes, enabling the construction of various C-C and C-heteroatom bonds. sioc-journal.cn These reactions often exhibit high regioselectivity and can be tuned to achieve different outcomes based on the ligand and reaction conditions. nih.gov For example, palladium-catalyzed three-component alkenylamination of terminal dienes can be directed to either 4,3- or 4,1-selectivity by using different phosphine (B1218219) ligands. nih.gov

Palladium catalysts bearing electron-deficient phosphinooxazoline (PHOX) ligands have been developed for the highly efficient regio- and enantioselective addition of amine and carbon-based nucleophiles to conjugated dienes and enynes. duke.edu These reactions proceed under mild conditions to afford a variety of valuable enantioenriched products. duke.edu Furthermore, photoinduced palladium-catalyzed 1,2-carbofunctionalization of conjugated dienes has been developed for the synthesis of allylic amines from 1,3-dienes, alkyl iodides, and amines under mild conditions. nih.gov This method is proposed to proceed through a π-allyl hybrid palladium radical intermediate. nih.gov

Remote diborylative cyclization of dienes with diborons has also been achieved using a palladium catalyst, proceeding via a chain-walking mechanism. acs.org

Nickel-Mediated Cycloaddition Reactions

Nickel catalysts have proven effective in mediating cycloaddition reactions involving 1,3-dienes. rsc.org A notable application is the nickel-catalyzed intermolecular cycloaddition of 1,3-dienes with 3-azetidinones and 3-oxetanones, which involves the activation of a C-C bond in the strained four-membered heterocycle to form eight-membered heterocyclic products. nih.gov This method provides access to complex molecular architectures that are otherwise difficult to synthesize. nih.gov

Nickel-catalyzed reductive [4+1] sila-cycloaddition of 1,3-dienes with dichlorosilanes has also been reported, offering a new route to silacyclopent-3-enes and spiro silacarbocycles. nih.gov Additionally, nickel-catalyzed enantioselective 1,4-hydroamination of 1,3-dienes has been developed, providing a direct method for the synthesis of chiral allylamines with high yields and excellent regio- and enantioselectivities. dicp.ac.cn Nickel-catalyzed hydroalkylation and hydroalkenylation of 1,3-dienes with hydrazones have also been established as useful methods for constructing allylic compounds. rsc.org

Enzyme-Catalyzed Transformations of Related Diene Compounds in Biosynthesis

Nature employs enzymes to catalyze a wide range of chemical transformations with remarkable specificity and efficiency. In the biosynthesis of complex natural products, enzyme-catalyzed reactions involving diene functionalities are crucial. A prominent example is the enzyme-catalyzed [4+2] cycloaddition, or Diels-Alder reaction, which forms cyclohexene (B86901) rings. nih.gov

The biosynthesis of spinosyn A, a potent insecticide, features a key step catalyzed by the cyclase SpnF, which facilitates a transannular [4+2] cycloaddition to form the characteristic cyclohexene ring. nih.gov This enzyme represents a rare example of a standalone "Diels-Alderase" solely dedicated to catalyzing a [4+2] cycloaddition. nih.gov Similarly, in the biosynthesis of the antifungal agent ilicicolin H, a pericyclase called IccD catalyzes an inverse-electron demand Diels-Alder (IEDDA) reaction. nsf.govresearchgate.net This enzyme demonstrates high periselectivity, favoring the IEDDA pathway over a competing normal electron demand Diels-Alder (NEDDA) reaction. researchgate.net

Another class of enzymes involved in diene functionalization are cytochrome P450s. In the biosynthesis of the anticancer drug Taxol, the first oxygenation step is the hydroxylation of taxa-4(5),11(12)-diene to taxa-4(20),11(12)-dien-5α-ol, a reaction catalyzed by a cytochrome P450 monooxygenase. nih.gov This hydroxylation proceeds with an unusual double bond migration. nih.gov

Development and Application of Organocatalysts in Asymmetric Diene Transformations

Organocatalysis has emerged as a powerful strategy for asymmetric synthesis, utilizing small organic molecules to catalyze transformations. scienceopen.com This approach offers an alternative to metal-based catalysts and has been successfully applied to the asymmetric functionalization of dienes. nih.gov

One of the seminal achievements in this area is the development of highly enantioselective organocatalytic Diels-Alder reactions. princeton.edu Chiral amines can catalyze the reaction between α,β-unsaturated aldehydes and dienes through the formation of an iminium ion, which activates the dienophile. princeton.edumdpi.com This strategy has been shown to be general for a variety of dienes and dienophiles, affording cyclohexenyl building blocks with high levels of enantioselectivity. princeton.edu

Chiral Brønsted acids, such as dithiophosphoric acids, have also been employed as organocatalysts for the asymmetric hydroamination and hydroarylation of dienes. nih.gov These catalysts are proposed to operate through a mechanism involving the addition of the acid to the diene, followed by an SN2' displacement of the resulting dithiophosphate (B1263838) intermediate. nih.gov

Furthermore, organocatalytic one-pot three-component domino reactions have been developed for the enantioselective synthesis of highly functionalized cyclohexa-1,3-dienes. scienceopen.comscielo.br These cascade reactions allow for the rapid construction of complex cyclic structures from simple starting materials in a single operation. scielo.br

Stereochemical Aspects in the Synthesis and Reactions of 1 Acetoxyocta 2,7 Diene

Enantioselective Synthesis Strategies for Chiral Octadienyl Derivatives

The creation of chiral octadienyl derivatives, where a carbon atom is bonded to four different groups, requires sophisticated synthetic strategies to produce one enantiomer in favor of the other. These methods can be broadly categorized into chiral pool approaches, reagent-controlled synthesis, and catalytic enantioselective methodologies.

Chiral Pool Approaches Utilizing Natural Precursors

Chiral pool synthesis is a powerful strategy that utilizes readily available, enantiomerically pure compounds from nature as starting materials. wikipedia.orgnumberanalytics.com For octadienyl derivatives, terpenes represent a significant source of chiral precursors. nih.govresearchgate.net Compounds like (−)-citronellol, which possess a chiral center and the basic carbon skeleton, can be chemically modified to yield complex chiral targets. nih.govnih.gov This approach leverages the inherent chirality of the natural product, preserving it through a series of reactions to build more complex molecules. The effectiveness of this strategy is tied to the availability of suitable chiral building blocks and the ingenuity of the synthetic route designed to transform them into the desired octadienyl derivative. researchgate.netnih.gov

Reagent-Controlled Enantioselective Synthesis

In reagent-controlled synthesis, the stereochemical outcome is dictated by a chiral reagent that interacts with the substrate. This approach is particularly useful for creating new stereocenters with a high degree of predictability. For instance, the synthesis of chiral amines can be achieved through the alkylation of imines derived from chiral aldehydes, where the stereocontrol is induced by a heteroatom alpha to the aldehyde. rsc.org Similarly, the alkylation of CF₃-substituted imines with diorganozinc reagents represents a direct strategy for producing α-trifluoromethyl amines. nih.gov In the context of dienes, stereoisomerically pure vinylaluminum reagents have been used in copper-catalyzed enantioselective allylic alkylations to produce 1,4-dienes with excellent control of alkene geometry and high enantioselectivity.

Catalytic Enantioselective Methodologies for New Stereocenters

Catalytic enantioselective methods are highly efficient for synthesizing chiral molecules, as a small amount of a chiral catalyst can generate a large quantity of an enantiomerically enriched product. sioc-journal.cnnih.govscienceopen.com Various transition-metal and organocatalytic systems have been developed for this purpose.

For the synthesis of chiral diene derivatives, several notable catalytic systems have emerged:

Palladium-Catalyzed Reactions : Palladium catalysts, often paired with chiral ligands like phosphinooxazoline (PHOX) or phosphoramidites, are effective in the asymmetric hydroalkylation of 1,3-dienes. researchgate.net These reactions can create contiguous quaternary and tertiary stereogenic centers with high diastereoselectivity and enantioselectivity.

Nickel-Catalyzed Reactions : Chiral N-heterocyclic carbene (NHC) nickel catalysts facilitate the enantioselective cross-hydroalkenylation of cyclic 1,3-dienes with terminal olefins. researchgate.net This method provides efficient access to valuable chiral 1,4-dienes.

Cobalt-Catalyzed Hydrovinylation : Cationic cobalt(I) complexes are used for the catalytic enantioselective hydrovinylation of 2-acetoxy-1,3-dienes. This reaction produces chiral enol acetates, which are versatile synthetic intermediates, in high yields and excellent enantiomeric excess. nih.gov

Table 1: Examples of Catalytic Enantioselective Synthesis of Chiral Dienes

Diastereoselective Control in Nucleophilic Alkylation Reactions of Cyclic Dienes

Diastereoselective reactions create a specific stereoisomer from a molecule that already contains a chiral center. In the context of cyclic dienes, such as 1,5-cyclooctadiene (B75094) derivatives, nucleophilic alkylation can be controlled to produce specific diastereomers. One strategy involves the domino intermolecular alkylation and cycloalkylation of precursors like 2-(1-cyclopentenyl) ethanol (B145695) to synthesize 1,5-cyclooctadiene derivatives. researchgate.net

Furthermore, transannular electrophilic cyclizations of non-conjugated cyclic dienes can lead to the formation of bicyclic structures. For example, the reaction of 1,5-cyclooctadiene with iodine can induce the formation of bicyclo[3.3.0]octane derivatives with defined stereochemistry. acs.org Another powerful method involves the diastereoselective 1,2-additions of nucleophiles to trans-cyclooct-4-enone, which can be prepared from 1,5-cyclooctadiene. This approach allows for the synthesis of a variety of trans-cyclooctene (B1233481) derivatives with high diastereoselectivity, providing handles for further functionalization. chemrxiv.org The rigidity of cyclic structures, such as alkenyl cyclopropyl (B3062369) carbinols, can also be exploited to direct diastereoselective reactions like cyclopropanation and epoxidation on an adjacent alkenyl moiety. nih.gov

Stereospecificity and Stereoselectivity in Diene Addition and Cycloaddition Reactions

Addition reactions to dienes are governed by principles of stereospecificity and stereoselectivity, which are crucial for predicting and controlling the stereochemical outcome of the products.

A stereospecific reaction is one where the stereochemistry of the starting material dictates the stereochemistry of the product. The Diels-Alder reaction is a classic example. ucalgary.camasterorganicchemistry.com It is a concerted [4+2] cycloaddition where the relative configuration of substituents on both the diene and the dienophile is preserved in the final cyclohexene (B86901) product. wikipedia.orglibretexts.org For instance, a cis-dienophile will always yield a product with cis substituents. ucalgary.calibretexts.org

Stereoselectivity , on the other hand, refers to the preference for the formation of one stereoisomer over another, even if the starting material is not stereoisomeric. In the Diels-Alder reaction, this is observed in the "endo rule," where the dienophile's substituents preferentially orient themselves towards the diene's π-system in the transition state, leading to the endo product. libretexts.orglibretexts.org The regioselectivity of these reactions, particularly with unsymmetrical dienes, is also a key factor and is influenced by the electronic properties of the substituents on both the diene and dienophile. beilstein-journals.orgacs.org

Control of Olefin Geometry in the Formation of Z,Z- and Z,E-Dienes

The geometry of the double bonds (Z for zusammen or E for entgegen) in a diene significantly influences its physical properties and reactivity. Synthesizing dienes with specific Z,Z or Z,E configurations requires precise control over the reaction conditions and choice of methodology.

Several modern synthetic methods have been developed to achieve this control:

Ring-Closing Metathesis (RCM) : This powerful reaction can be used to form cyclic olefins. The stereoselectivity can be influenced by the catalyst and substrate structure. harvard.edu A notable strategy involves introducing a removable silyl (B83357) group at an internal position of one of the olefins in a diene substrate. This sterically directs the RCM to favor the formation of the (E)-silylalkene. Subsequent protodesilylation yields the corresponding Z-configured olefin, providing a method to access otherwise difficult-to-make macrocycles. acs.org

Catalytic Cross-Coupling : Transition metal-catalyzed cross-coupling reactions are a cornerstone for stereoselective diene synthesis. nih.govmdpi.com A dual catalytic system using copper hydride (CuH) and palladium can achieve the stereoselective hydroalkenylation of alkynes to form Z,Z- or Z,E-1,3-dienes with excellent stereoselectivity and yield. mit.edu This method leverages an in situ generated, geometrically pure vinyl-Cu(I) species to control the final olefin geometry. mit.edu

Sulfolene-Based Dienylation : A palladium-catalyzed cross-coupling reaction preceded by a base-induced ring opening of readily available sulfolenes provides a practical and scalable method for the regio- and stereoselective synthesis of conjugated dienes. The substitution pattern on the sulfolene starting material determines whether the reaction is E-selective or Z-selective. nih.gov

Stereoretentive Metathesis : For synthesizing trisubstituted macrocyclic alkenes, stereoretentive macrocyclic ring-closing metathesis (MRCM) using specific molybdenum or tungsten catalysts can convert dienes into either E- or Z-trisubstituted macrocycles with high stereoretention. nih.gov

Table 2: Methodologies for Controlling Olefin Geometry in Dienes

Theoretical and Mechanistic Investigations of 1 Acetoxyocta 2,7 Diene Systems

Computational Chemistry and Density Functional Theory (DFT) Studies on Diene Reactivity

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for predicting the chemical reactivity of molecules like 1-acetoxyocta-2,7-diene. researchgate.netnih.gov DFT methods allow for the calculation of various molecular properties and reactivity descriptors that provide insight into a molecule's electronic structure and susceptibility to chemical reactions. researchgate.netjmcs.org.mx These studies are foundational for understanding reaction pathways without the immediate need for empirical investigation. nih.gov

Research in this area focuses on calculating global and local reactivity descriptors. Global descriptors, such as HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, ionization potential, electron affinity, and chemical hardness, offer a holistic view of a molecule's stability and reactivity. scielo.org.mxmdpi.com For this compound, the energies of the HOMO and LUMO are critical as they govern interactions with other reagents. The HOMO energy relates to its ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). The HOMO-LUMO gap is a key indicator of chemical reactivity and kinetic stability.

Local reactivity descriptors, such as Fukui functions and molecular electrostatic potential (MEP), pinpoint specific reactive sites within the molecule. scielo.org.mx For this compound, DFT calculations can identify which of the carbon atoms in the two double bonds are more susceptible to nucleophilic or electrophilic attack. The presence of the electron-withdrawing acetate (B1210297) group is expected to influence the electron density across the diene system, affecting these local reactivity patterns. For instance, it can render the dienyl system more electron-deficient, potentially enhancing its reactivity towards electron-rich species. nih.gov

| Conceptual DFT Reactivity Descriptor | Definition | Relevance to this compound Reactivity |

|---|---|---|

| Ionization Potential (I) | The minimum energy required to remove an electron from a molecule. Approximated as I ≈ -EHOMO. | Indicates the tendency of the diene to undergo oxidation or act as an electron donor. |

| Electron Affinity (A) | The energy released when an electron is added to a molecule. Approximated as A ≈ -ELUMO. | Measures the capacity of the diene to accept an electron. |

| Chemical Hardness (η) | A measure of resistance to change in electron distribution. Calculated as η = (I - A) / 2. | A larger value implies greater stability and lower reactivity. |

| Electronegativity (χ) | The power of a molecule to attract electrons. Calculated as χ = (I + A) / 2. | Provides insight into the overall electronic character of the molecule. |

| Electrophilicity Index (ω) | Measures the energy stabilization upon accepting additional electronic charge. Calculated as ω = χ² / (2η). | Quantifies the electrophilic nature of the diene system. mdpi.com |

Elucidation of Reaction Mechanisms in Transition Metal-Catalyzed Diene Transformations

Transition metals, particularly palladium, are widely used to catalyze a vast array of organic transformations involving dienes. mdpi.com The reactions of this compound are often mediated by such catalysts, and understanding the underlying mechanisms is crucial for controlling reaction outcomes and developing new synthetic methods. mdpi.com Palladium-catalyzed cross-coupling reactions, for example, generally proceed through a well-established catalytic cycle. nih.govlibretexts.org

The catalytic cycle for a typical palladium-catalyzed cross-coupling reaction involving an organic halide can be broken down into three fundamental steps:

Oxidative Addition : The cycle begins with the oxidative addition of an organic halide (R-X) to a low-valent palladium(0) complex. This step involves the cleavage of the R-X bond and the formation of a new palladium(II) intermediate, where both the R group and the halide are bonded to the metal center. nih.govyoutube.com

Transmetalation : In this step, an organometallic nucleophile (R'-M) reacts with the palladium(II) intermediate. The R' group is transferred from its metal (M) to the palladium center, displacing the halide and forming a new diorganopalladium(II) complex. libretexts.org

Reductive Elimination : This is the final, product-forming step. The two organic groups (R and R') bonded to the palladium center couple, forming a new carbon-carbon bond. Simultaneously, the palladium is reduced from its +2 oxidation state back to the catalytically active 0 state, ready to begin a new cycle. nih.gov

In transformations involving this compound, the acetate group can function as a leaving group, analogous to a halide, allowing the diene to enter the catalytic cycle. For instance, in the Tsuji-Trost reaction, a palladium(0) catalyst coordinates to one of the double bonds of the diene, facilitating the departure of the acetate group to form a π-allyl palladium intermediate. This intermediate is an electrophile that can then be attacked by a nucleophile to form a new C-C or C-heteroatom bond. The specific reaction pathway and the regio- and stereoselectivity are heavily influenced by the nature of the ligands on the palladium catalyst and the reaction conditions. qub.ac.uk

| Catalytic Step | General Transformation | Example Role of this compound |

|---|---|---|

| Oxidative Addition | Pd(0) + R-X → R-Pd(II)-X | The C-OAc bond undergoes oxidative addition to a Pd(0) center, forming a (dienyl)Pd(II)(OAc) complex. |

| Transmetalation | R-Pd(II)-X + R'-M → R-Pd(II)-R' + M-X | A (dienyl)Pd(II) complex reacts with an organometallic reagent (e.g., an organoborane in Suzuki coupling). libretexts.org |

| Reductive Elimination | R-Pd(II)-R' → R-R' + Pd(0) | The dienyl group couples with another organic fragment on the Pd(II) center to form the final product and regenerate the Pd(0) catalyst. nih.gov |

Molecular Orbital Theory Applied to Metal-Diene Bonding and Interactions

Molecular Orbital (MO) theory provides a detailed framework for understanding the nature of the chemical bond between a transition metal and a diene ligand like this compound. dalalinstitute.comlibretexts.org The interaction is generally described by the Dewar-Chatt-Duncanson model, which involves a synergistic combination of two main components: ligand-to-metal σ-donation and metal-to-ligand π-back-donation. nih.gov

σ-Donation : The diene ligand, in its cisoid conformation, uses its filled π-molecular orbitals to donate electron density to empty, appropriately symmetric orbitals on the metal center. libretexts.orglibretexts.org For a simple conjugated diene like 1,3-butadiene, the highest occupied molecular orbital (HOMO, often denoted as Ψ₂) has the correct symmetry to overlap with a vacant metal d-orbital, forming a σ-type bond. libretexts.org This donation of electrons from the ligand to the metal is the primary adhesive force in the complex.

π-Back-donation : Concurrently, the metal center can donate electron density from its filled d-orbitals back into the empty π-antibonding orbitals of the diene ligand. libretexts.org The lowest unoccupied molecular orbital (LUMO, denoted as Ψ₃ for butadiene) has the appropriate symmetry to accept these electrons. libretexts.org This back-donation strengthens the metal-ligand bond and causes characteristic changes in the C-C bond lengths within the diene ligand: the terminal C-C bonds (C1-C2 and C3-C4 in butadiene) lengthen, while the central C-C bond (C2-C3) shortens, indicating increased double bond character. youtube.com

For this compound, each of the two isolated double bonds can interact with a metal center in this manner. If the geometry allows, it can act as a chelating ligand, binding to a single metal center through both double bonds. The strength of the σ-donation and π-back-donation depends on the specific metal, its oxidation state, and the other ligands present in the coordination sphere.

Analysis of Electronic Structure and Ligand-Metal Interactions in Dienyl Complexes

The electronic structure of dienyl complexes, including those formed from this compound, is a direct consequence of the ligand-metal bonding interactions described by MO theory. The extent of σ-donation and π-back-donation dictates the distribution of electron density and the formal oxidation states of the metal and ligand. researchgate.net These electronic properties can be investigated both computationally and experimentally.

Computational methods, such as DFT, can be used to calculate the molecular orbital energy levels, the charge distribution within the complex, and to visualize the orbitals involved in bonding. researchgate.netox.ac.uk These calculations can quantify the contributions of the ligand and metal orbitals to the final molecular orbitals of the complex, providing a detailed picture of the bonding. libretexts.orglibretexts.org For example, analysis can reveal the degree of mixing between the metal d-orbitals and the diene π and π* orbitals.

Experimentally, techniques like X-ray crystallography provide precise measurements of bond lengths. In metal-diene complexes, the lengthening of the C=C double bond and the shortening of adjacent C-C single bonds upon coordination are direct evidence of metal-to-ligand back-donation. acs.org Spectroscopic methods also offer valuable information. For instance, infrared (IR) spectroscopy can monitor changes in the C=C stretching frequency upon coordination, which typically shifts to lower energy (red-shifts) due to the weakening of the double bond.

The electronic properties of a 1-acetoxyocta-2,7-dienyl complex would be influenced by the acetate substituent. As an electron-withdrawing group, the acetate moiety can reduce the electron density on the diene system, potentially making it a weaker σ-donor but a stronger π-acceptor. This modification of the ligand's electronic properties will, in turn, affect the stability and reactivity of the resulting organometallic complex.

| Interaction | Orbitals Involved | Effect on Diene Bond Lengths | Spectroscopic Signature |

|---|---|---|---|

| σ-Donation | Diene (HOMO) → Metal (dσ) | Minor; primarily strengthens M-L bond. | - |

| π-Back-donation | Metal (dπ) → Diene (LUMO) | C=C bonds lengthen; C-C bonds shorten. youtube.com | C=C stretch shifts to lower frequency in IR/Raman spectra. |

Investigation of Intermolecular Interactions in Organometallic Compounds Containing Diene Ligands

The study of intermolecular interactions in organometallic compounds containing diene ligands is essential for understanding their solid-state properties, such as crystal packing, solubility, and melting point. These interactions are typically non-covalent and include van der Waals forces, dipole-dipole interactions, and in some cases, hydrogen bonding.

Computational studies can be employed to model and quantify these weak intermolecular forces. Energy calculations can help predict the most stable crystal packing arrangements by evaluating the lattice energy. nih.gov For instance, DFT calculations with dispersion corrections (e.g., DFT-D) are often used to accurately describe the van der Waals interactions that are crucial in these systems.

The presence of the acetate group in the this compound ligand introduces a polar carbonyl functional group. This allows for the possibility of stronger dipole-dipole interactions or even weak C-H···O hydrogen bonds with neighboring molecules, which can significantly influence the solid-state structure. The analysis of crystal structures from X-ray diffraction provides the ultimate experimental evidence for these interactions, revealing the precise arrangement of molecules and the distances between interacting atoms.

Advanced Derivatives and Structural Modifications of the 1 Acetoxyocta 2,7 Diene Scaffold

Synthesis of Octadienol and Octadienediol Derivatives via Functionalization

The conversion of 1-acetoxyocta-2,7-diene into its corresponding alcohol derivatives, octadienols and octadienediols, represents a primary functionalization pathway. These transformations introduce hydroxyl groups that can serve as handles for further synthetic elaboration.

The most direct route to octa-2,7-dien-1-ol involves the hydrolysis of the acetate (B1210297) ester. nih.gov This reaction is typically performed under basic or acidic conditions to yield the primary allylic alcohol. The reduction of the acetate group using reagents like lithium aluminum hydride (LiAlH₄) also affords the corresponding alcohol.

The synthesis of octadienediol derivatives requires the introduction of additional hydroxyl groups onto the carbon backbone. This can be achieved through various methods targeting the double bonds:

Dihydroxylation: The double bonds can be dihydroxylated to form vicinal diols using oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or osmium tetroxide (OsO₄).

Epoxidation followed by Hydrolysis: A two-step process involving the epoxidation of one or both double bonds, followed by acid- or base-catalyzed ring-opening, yields diols.

Rearrangement of Epoxy Alcohols: Syntheses of substituted octadienediols, such as (3S, 6S)-(–)-3,7-dimethylocta-1,7-diene-3,6-diol, have been accomplished via the rearrangement of chiral 2,3-epoxy alcohol precursors, demonstrating a viable pathway to complex diol structures on an octadiene frame. researchgate.net

The following table summarizes key functionalization reactions to produce octadienol and octadienediol derivatives.

| Starting Material | Reaction | Reagents | Product Class |

| This compound | Hydrolysis / Reduction | NaOH or LiAlH₄ | Octadienol |

| This compound | Dihydroxylation | KMnO₄ or OsO₄ | Acetoxy-octanediol |

| Octa-2,7-dien-1-ol | Dihydroxylation | KMnO₄ or OsO₄ | Octadienediol |

| Substituted Epoxy Alcohol | Rearrangement | Ph₃P, Pyridine, I₂, H₂O | Substituted Octadienediol researchgate.net |

Preparation of Hydroxylated and Oxidized Octadiene Analogues

Beyond simple diols, a broader range of hydroxylated and oxidized analogues of this compound can be prepared, expanding its synthetic utility. These transformations can introduce new functional groups and stereocenters.

Hydroxylation Strategies:

Allylic Hydroxylation: The introduction of a hydroxyl group at a position allylic to one of the double bonds can be achieved using specific reagents like selenium dioxide or through biomimetic approaches. researchgate.net Cytochrome P450 model systems, for example, can perform selective allylic hydroxylation. researchgate.net

Sharpless Asymmetric Dihydroxylation: For creating chiral diols, the Sharpless dihydroxylation allows for the enantioselective synthesis of diols from the alkene moieties. researchgate.net

Oxidative Transformations:

Epoxidation: The double bonds are readily converted to epoxides using peroxy acids (e.g., m-CPBA). These epoxides are valuable intermediates for introducing various nucleophiles.

Oxidative Cyclization: A powerful transformation for diene substrates is oxidative cyclization. The direct oxidative cyclization of 1,5-dienes is a well-established method for the diastereoselective preparation of substituted tetrahydrofurans (THFs). beilstein-journals.org While less common, this chemistry has been extended to 1,6- and 1,7-dienes to furnish tetrahydropyrans and oxepans, respectively. beilstein-journals.org Applying this to the 1,7-diene system of the parent scaffold could yield oxepane (B1206615) derivatives.

Oxidative Cleavage: Strong oxidizing agents like ozone (O₃) or potassium permanganate under harsh conditions can cleave the double bonds, leading to the formation of aldehydes, ketones, or carboxylic acids, effectively breaking down the C8 chain into smaller, functionalized fragments.

The table below outlines various oxidative preparations.

| Starting Material | Reaction Type | Reagents | Product Type |

| This compound | Epoxidation | m-CPBA | Acetoxy-epoxyoctene |

| Octa-1,7-diene | Oxidative Cyclization | Ru(VIII) or Mn(VII) | Oxepane derivative beilstein-journals.org |

| This compound | Allylic Hydroxylation | SeO₂ | Acetoxy-octadienol |

| This compound | Oxidative Cleavage | O₃, then DMS | Aldehyde/Ketone fragments |

Strategies for Structural Elaboration of Dienyl Acetate Moieties

The dienyl acetate moiety in this compound offers multiple sites for structural elaboration, allowing for the construction of more complex carbon skeletons.

Key strategies include:

Cross-Coupling Reactions: Nickel-catalyzed reductive cross-electrophile coupling reactions can be used to alkylate alkenyl acetates. dicp.ac.cn This method allows for the reaction of dienyl acetates with alkyl bromides, replacing the acetate group with an alkyl chain and creating a new C-C bond. dicp.ac.cn

Palladium-Catalyzed Reactions: The diene system can interact with palladium catalysts to form π-allylpalladium complexes. thieme-connect.dethieme-connect.de These electrophilic intermediates are highly useful in synthesis and can react with a wide array of nucleophiles to form new allylic C-C and C-heteroatom bonds. thieme-connect.de

Diels-Alder Reaction: Although the diene in this compound is non-conjugated, it can potentially be isomerized to a conjugated 1,3-diene system. Once conjugated, it could participate in Diels-Alder reactions with various dienophiles to construct six-membered ring systems, a cornerstone of synthetic chemistry. nih.gov

Olefin Metathesis: Ring-closing metathesis (RCM) is a powerful strategy for forming cyclic structures. The 1,7-diene system is an ideal substrate for RCM, which would lead to the formation of a six-membered carbocycle (cyclohexene) with functionalized side chains.

| Strategy | Catalytic System | Transformation | Resulting Structure |

| Reductive Alkylation | NiBr₂(diglyme) / Zn | C-O bond cleavage and C-C bond formation | Alkylated octadiene dicp.ac.cn |

| π-Allyl Formation | PdCl₂ | Formation of a π-allylpalladium complex | Intermediate for nucleophilic attack thieme-connect.de |

| Diels-Alder Cycloaddition | Thermal or Lewis Acid | [4+2] Cycloaddition | Substituted cyclohexene (B86901) derivative nih.gov |

| Ring-Closing Metathesis | Grubbs or Hoveyda-Grubbs Catalyst | Intramolecular olefin metathesis | Functionalized cyclohexene |

Integration of this compound Units into Complex Natural Product Architectures

The functional handles and versatile reactivity of the this compound scaffold make it a potential building block for the total synthesis of complex natural products. nih.gov Its C8 framework can be embedded within larger molecular targets, particularly those containing polyene chains or oxygenated heterocycles.

Pathways for Integration:

As a C8 Synthon: The entire eight-carbon chain can be incorporated into a target molecule. For example, after modification, it could serve as a key fragment in the synthesis of macrolides or other long-chain natural products.

Formation of Heterocyclic Cores: As noted previously, oxidative cyclization of the 1,7-diene system can lead to oxepane rings. beilstein-journals.org More significantly, if the diene is first modified (e.g., through isomerization and partial reduction to a 1,5-diene), it can be a precursor to the tetrahydrofuran (B95107) (THF) rings that are central to many natural products, such as the acetogenins. The synthesis of rollidecin C, for instance, employs a late-stage oxidative polycyclization of a diene to form a bis-THF core. beilstein-journals.org

Use in Iterative Synthesis: Modern synthetic strategies often rely on the iterative coupling of bifunctional building blocks. nih.gov A modified this compound, for example, converted to a halo-boronate ester, could be used in sequential Suzuki-Miyaura cross-coupling reactions to build complex polyene structures found in natural products like amphotericin B or violaxanthin. nih.gov

As a Fragment in Convergent Syntheses: In the total synthesis of complex diterpenes like the briarellins, intermediates containing dienyl acetate or related functionalities are assembled and elaborated. nih.gov The compatibility of the dienyl acetate moiety with a variety of reaction conditions makes it suitable for inclusion in convergent synthetic plans where large, pre-functionalized fragments are combined. nih.gov

The table below lists natural product classes and the structural motifs that could be derived from the this compound scaffold.

| Natural Product Class | Relevant Structural Motif | Potential Synthetic Transformation |

| Annonaceous Acetogenins | Substituted Tetrahydrofuran (THF) rings | Isomerization followed by Oxidative Cyclization beilstein-journals.org |

| Briarellin Diterpenes | Oxygenated Cembranoid Core | Integration as a functionalized fragment nih.gov |

| Polyene Antibiotics | Long-chain polyene systems | Iterative Cross-Coupling nih.gov |

| Pheromones | Dienyl acetate or alcohol chains | Functional group interconversion chesci.com |

Conclusion and Future Research Directions

Synthesis of 1-Acetoxyocta-2,7-diene: Current Status and Remaining Challenges

The synthesis of acetoxy-substituted dienes, such as this compound and its analogues, represents an area of interest in organic synthesis due to the utility of these structures as versatile intermediates. Current synthetic strategies often rely on the functionalization of readily available precursors. For instance, the synthesis of the related compound, (3S, 6S)-(+)-3,7-dimethyl-6-hydroxy-3-acetoxyocta-1,7-diene, has been achieved from geraniol (B1671447). psu.edursc.org This multi-step process involves a Sharpless asymmetric epoxidation followed by a key rearrangement of the resulting chiral epoxy alcohol to establish the desired stereocenters. psu.edursc.org

One reported method for a similar rearrangement utilizes a system of triphenylphosphine (B44618) (Ph3P), iodine (I2), and pyridine. psu.edursc.org Another approach involves the photooxidation of precursors like linalyl acetate (B1210297) to yield the corresponding acetoxy diene. psu.edu However, this method can result in the formation of isomeric mixtures, posing a significant purification challenge. psu.edu

Emerging Opportunities for Novel Reaction Discovery and Catalyst Development in Diene Chemistry

The field of diene chemistry is experiencing a renaissance driven by the development of powerful transition metal-catalyzed reactions that enable novel transformations. nih.gov These advancements provide unprecedented control over selectivity and offer access to complex molecular architectures from simple diene feedstocks.

Key Areas of Catalyst Development:

Iron Catalysis: Low-valent iron catalysts, often supported by iminopyridine ligands, have emerged as inexpensive and non-toxic options for the selective 1,4-functionalization of 1,3-dienes. nih.govacs.org These systems are effective for hydroboration, hydrosilylation, and hydrovinylation reactions, selectively producing (E)-alkene isomers. nih.govacs.org

Copper Catalysis: Copper-based catalytic systems are proving versatile for a range of diene transformations. researchgate.net For example, a copper-catalyzed reductive reaction of 1,3-dienes using water as a hydrogen atom donor has been developed, affording terminal alkenyl groups. rsc.org Copper catalysis is also central to borylative cyclization reactions, which construct valuable boron-containing carbocycles. researchgate.net

Nickel Catalysis: Nickel catalysts have been successfully applied to the enantioselective hydrofunctionalization of 1,3-dienes, including hydroalkoxylation and hydroamination reactions, to produce enantioenriched allylic ethers and amines. nih.gov

Rare-Earth Metal Catalysis: Half-sandwich rare-earth metal complexes are showing significant potential as single-site catalysts for the highly regio- and stereoselective polymerization of conjugated dienes. mdpi.com The catalytic performance can be fine-tuned by modifying the ligand framework around the metal center. mdpi.com

The Diels-Alder reaction, a cornerstone of diene chemistry, also continues to evolve. sigmaaldrich.com Research is focused on the design of novel, highly reactive dienes, such as doubly activated 1-amino-1-oxo-1,3-butadienes, which show significantly enhanced reactivity compared to classic substrates like Danishefsky's diene. uchicago.edu The use of furan-based monomers as renewable diene components in Diels-Alder reactions for macromolecular synthesis is another promising avenue. acs.org These emerging catalytic systems and novel reagents are expanding the synthetic toolbox, enabling the construction of complex molecules with greater efficiency and precision. nih.gov

Interactive Data Table: Catalyst Systems for Diene Functionalization

| Catalyst Type | Metal Center | Typical Ligands | Reaction Type | Key Advantages |

|---|---|---|---|---|

| Iminopyridine Iron | Iron (Fe) | Iminopyridine | 1,4-Hydrosilylation, 1,4-Hydroboration | Low cost, low toxicity, high (E)-selectivity. nih.gov |

| Copper Hydride | Copper (Cu) | Phosphine (B1218219) (e.g., DTBM-SEGPHOS) | Reductive Coupling | Use of water as H-donor, high regioselectivity. rsc.org |

| DuPhos Nickel | Nickel (Ni) | DuPhos | Hydroalkoxylation, Hydroamination | High enantioselectivity for allylic products. nih.gov |

| Half-Sandwich RE | Rare-Earth (e.g., Lu, Sc) | Cyclopentadienyl (Cp) derivatives | Polymerization | High stereoselectivity, tunable properties. mdpi.com |

| Ruthenium-NHC | Ruthenium (Ru) | N-Heterocyclic Carbene (NHC) | Cross-Metathesis | Z-selective, functional group tolerance. acs.org |

Future Directions in Computational and Spectroscopic Tools for Diene System Analysis

Advances in analytical and theoretical chemistry are providing deeper insights into the structure, reactivity, and electronic properties of diene systems.

Computational Tools: Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for studying diene reactions. scholarlypublishingcollective.org DFT calculations allow researchers to model reaction pathways, such as the (2+1) and (4+1) cycloadditions of silylenes with buta-1,3-diene, and to analyze the corresponding transition states and activation energies. researchgate.net This predictive power is crucial for understanding stereoselectivity in reactions like the Diels-Alder, where computational models can accurately predict the energy difference between endo and exo transition states, thus explaining the observed product ratios. scholarlypublishingcollective.orgtamuc.edu Furthermore, computational studies can elucidate the influence of various substituents on the geometric and electronic properties of diene-containing rings, guiding the design of molecules with desired optical or electronic characteristics. mdpi.com Generative adversarial networks are also being explored to predict novel Diels-Alder reactions by learning underlying reaction mechanisms and stereoselectivity rules. nih.gov

Spectroscopic Tools: Spectroscopic techniques remain fundamental for the characterization of dienes and their reaction products.

UV-Visible Spectroscopy: This technique is particularly powerful for analyzing conjugated dienes. The absorption of UV light corresponds to π → π* electronic transitions, and the wavelength of maximum absorbance (λmax) is sensitive to the extent of conjugation. scribd.comroyalsocietypublishing.org The Woodward-Fieser rules provide a reliable empirical method for predicting the λmax based on the diene's core structure and substituents, aiding in structural elucidation. jove.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a cornerstone for the structural analysis of dienes. Advanced 2D NMR experiments, such as COSY and HSQC-TOCSY, are essential for identifying specific diene isomers within complex hydrocarbon mixtures, which is often challenging with 1D NMR alone. auremn.org